molecular formula C10H13N3O2 B2449585 2-Nitro-5-(1-pyrrolidinyl)aniline CAS No. 289913-98-0; 50332-66-6

2-Nitro-5-(1-pyrrolidinyl)aniline

Cat. No.: B2449585
CAS No.: 289913-98-0; 50332-66-6
M. Wt: 207.233
InChI Key: KZZVVXNPKKQIJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-5-(1-pyrrolidinyl)aniline (CAS 289913-98-0) is a nitrophenyl-pyrrolidine derivative with a molecular formula of C 10 H 13 N 3 O 2 and a molecular weight of 207.23 g/mol . This research compound is characterized by a melting point of 186-188°C . It features both an aromatic nitro group and an aniline, integrated with a pyrrolidine moiety, a common feature in nitrogen heterocycles known for their significant bioactivity and utility in medicinal chemistry . N-heterocyclic frameworks, particularly 5- and 6-membered rings like pyrrolidine, are fundamental structural components in a wide range of physiologically active compounds, pharmaceuticals, and agrochemicals . As a specialized aniline derivative, it serves as a valuable synthetic intermediate or building block for researchers in organic synthesis and drug discovery, enabling the exploration of novel chemical spaces . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Product Specifications: • CAS Number: 289913-98-0 • Molecular Formula: C 10 H 13 N 3 O 2 • Molecular Weight: 207.23 g/mol • Purity: Available in various purities, including 95% and 99%

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-5-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c11-9-7-8(12-5-1-2-6-12)3-4-10(9)13(14)15/h3-4,7H,1-2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZVVXNPKKQIJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401319923
Record name 2-nitro-5-pyrrolidin-1-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807066
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

289913-98-0
Record name 2-nitro-5-pyrrolidin-1-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Proteomics Research

2-Nitro-5-(1-pyrrolidinyl)aniline serves as a reagent for labeling and detecting proteins. Its ability to bind selectively to various biomolecules makes it a valuable tool in proteomics studies, facilitating the exploration of protein interactions and functions.

Medicinal Chemistry

The compound acts as a precursor for synthesizing biologically active compounds. Its structural features contribute to its potential pharmacological effects, making it a subject of interest in drug discovery.

Synthetic Organic Chemistry

It is utilized as a versatile building block in synthesizing other biologically active molecules. The compound's reactivity allows for various chemical transformations, including nucleophilic catalysis in hydrazone formation.

Research indicates that this compound interacts with various biological targets, showcasing its versatility in medicinal applications. Notable findings include:

  • Antimicrobial Activity : Similar compounds have demonstrated promising antimicrobial properties, suggesting potential efficacy against a range of pathogens.
  • Potential Anticancer Activity : Structural analogs have been linked to anticancer effects, indicating that modifications of the pyrrolidine structure could lead to novel therapeutic agents.

Comparative Analysis with Related Compounds

To highlight the diversity within this chemical class, a comparison with structurally related compounds is presented below:

Compound NameStructure FeaturesBiological Activity
2-Amino-5-(1-pyrrolidinyl)anilineAmino instead of nitro groupAntimicrobial
N-benzyl-2-nitro-5-(1-pyrrolidinyl)anilineBenzyl substitutionFluorescent probe
3-Nitro-4-(1-pyrrolidinyl)anilineDifferent nitro positionPotential anticancer effects
4-Nitro-3-(1-pyrrolidinyl)anilineDifferent nitro positionNeuroactive properties

This table illustrates how variations in structure can lead to distinct biological activities, emphasizing the significance of this compound's unique attributes.

Case Studies and Research Findings

Recent studies have focused on the biological evaluation of compounds similar to this compound. For instance:

  • Nucleophilic Catalysis Studies : Research has shown that electron-rich p-substituted aniline derivatives can act as efficient catalysts for hydrazone formation and exchange in both protic and aprotic solvents.
  • Antiviral Activities : Investigations into pyridine compounds with antimicrobial and antiviral activities highlight the potential for similar structures, including this compound, to exhibit significant biological effects against pathogens like SARS-CoV-2.

Q & A

Advanced Research Question

  • Intermediate Trapping : Use quenching agents (e.g., NaHCO₃) to stabilize reactive intermediates .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., nitration) .
  • In-Situ Monitoring : ReactIR or Raman spectroscopy identifies bottlenecks in real-time .

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